3-(5-Methoxy-3-indolyl)-1-propanamine
Overview
Description
3-(5-Methoxy-3-indolyl)-1-propanamine is a chemical compound belonging to the class of indole derivatives It is characterized by the presence of a methoxy group at the 5-position of the indole ring and a propanamine chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The indole ring is alkylated at the 3-position using a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring or the propanamine chain.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
3-(5-Methoxy-3-indolyl)-1-propanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a precursor to pharmacologically active compounds, particularly those targeting neurological pathways.
Biological Research: The compound is used in studies related to neurotransmitter function and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-3-indolyl)-1-propanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxy group and the propanamine chain play crucial roles in binding to these receptors, influencing their activity and modulating biological responses. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-3-acetic acid: Another indole derivative with a methoxy group at the 5-position, but with an acetic acid chain instead of a propanamine chain.
5-Methoxytryptamine: Similar structure with a methoxy group at the 5-position and a tryptamine backbone.
Uniqueness
3-(5-Methoxy-3-indolyl)-1-propanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-10-4-5-12-11(7-10)9(8-14-12)3-2-6-13/h4-5,7-8,14H,2-3,6,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFQQRNDLFHEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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